Product packaging for 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde(Cat. No.:CAS No. 1522114-31-3)

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B2406743
CAS No.: 1522114-31-3
M. Wt: 169.155
InChI Key: OVMMEEBVRYXKFW-UHFFFAOYSA-N
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Description

5-(2-Fluoroethoxy)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.155. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B2406743 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde CAS No. 1522114-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluoroethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-3-4-12-8-2-1-7(6-11)10-5-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMEEBVRYXKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Functionalized Pyridine Scaffolds in Modern Chemical Research

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research, particularly in the realm of drug discovery and materials science. nih.govnih.govresearchgate.net Its prevalence in a substantial number of FDA-approved drugs has earned it the designation of a "privileged scaffold," signifying its recurring presence in biologically active compounds. ekb.egrsc.org The nitrogen atom in the pyridine ring not only imparts polarity and the ability to form hydrogen bonds but also influences the electronic distribution of the entire ring system, making it a versatile platform for a wide range of chemical modifications. researchgate.netresearchgate.net

The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. researchgate.net Substituents can be introduced at various positions to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This adaptability makes pyridine derivatives central to the development of new therapeutic agents across diverse disease areas, including cancer, infectious diseases, and neurological disorders. ekb.egnih.gov The ability to readily modify the pyridine core enables chemists to create vast libraries of compounds for high-throughput screening, accelerating the discovery of new lead molecules. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic Area
AbirateroneProstate Cancer
IsoniazidTuberculosis
AmlodipineHypertension
CelecoxibAnti-inflammatory
AtorvastatinHypercholesterolemia

The Role of Fluoroethoxy Moieties in Molecular Design and Functionality

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. The 2-fluoroethoxy group, a specific type of fluoroalkyl ether, offers a unique combination of properties that can be strategically leveraged in molecular design.

The presence of the fluorine atom in the 2-fluoroethoxy moiety imparts several beneficial effects. Fluorine is highly electronegative and can alter the electronic properties of a molecule, influencing its reactivity and binding interactions. The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. mdpi.com

Furthermore, the fluoroethoxy group can modulate a molecule's lipophilicity, a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. While highly fluorinated groups can significantly increase lipophilicity, the mono-fluorinated ethoxy group offers a more nuanced modification. This allows for a finer tuning of the balance between lipophilicity and aqueous solubility, which is often crucial for optimal drug efficacy. The gauche effect, an electronic interaction involving fluorine, can also influence the conformational preferences of the fluoroethoxy chain, potentially leading to more favorable binding conformations with target proteins.

Table 2: Key Physicochemical Effects of Incorporating Fluoroalkyl Groups

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedThe carbon-fluorine bond is strong and resistant to enzymatic cleavage.
Lipophilicity ModulatedCan be fine-tuned based on the degree and position of fluorination.
Binding Affinity Potentially EnhancedFluorine can participate in favorable interactions with biological targets.
pKa AlteredThe electron-withdrawing nature of fluorine can influence the basicity of nearby functional groups.
Conformation InfluencedStereoelectronic effects, such as the gauche effect, can impact molecular shape.

An Overview of 5 2 Fluoroethoxy Pyridine 2 Carbaldehyde Within Pyridine 2 Carbaldehyde Derivatives

Retrosynthetic Disconnections and Key Precursors for this compound

Retrosynthetic analysis of this compound reveals two primary disconnections, pointing towards logical and feasible synthetic pathways. The first key disconnection is the C-O bond of the ether linkage, suggesting a reaction between a 5-hydroxypyridine derivative and a 2-fluoroethylating agent. The second critical disconnection involves the C-C bond between the pyridine ring and the aldehyde group, indicating a formylation or oxidation step.

Based on these disconnections, the key precursors for the synthesis of the target molecule can be identified as:

5-Substituted Pyridine Core: A pyridine ring with a leaving group or a hydroxyl group at the 5-position is a crucial starting point. Common precursors include 5-hydroxypyridine-2-carbaldehyde, 5-halogenated-pyridine-2-carbaldehyde, or 5-nitropyridine-2-carbaldehyde.

2-Fluoroethoxy Source: 2-Fluoroethanol (B46154) is the primary reagent for introducing the 2-fluoroethoxy group. Alternatively, a more reactive derivative like 2-fluoroethyl tosylate or 2-fluoroethyl bromide can be employed.

Pyridine-2-carbaldehyde Precursor: To introduce the aldehyde functionality, a common strategy involves the oxidation of a 2-methyl group on the pyridine ring. Therefore, 2-methyl-5-substituted pyridines, such as 2-methyl-5-hydroxypyridine, serve as important intermediates.

Strategies for Introduction of the 2-Fluoroethoxy Group onto the Pyridine Core

The introduction of the 2-fluoroethoxy group onto the pyridine core is a pivotal step in the synthesis of this compound. Several established methodologies can be employed for this etherification, primarily involving nucleophilic substitution reactions.

Etherification Reactions with Halogenated Pyridine Intermediates

The Williamson ether synthesis is a classic and widely used method for forming ethers. chemistrysteps.comresearchgate.net This reaction involves the nucleophilic displacement of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a 5-halopyridine-2-carbaldehyde with sodium 2-fluoroethoxide. The 2-fluoroethoxide is generated in situ by treating 2-fluoroethanol with a strong base such as sodium hydride (NaH).

Reaction Scheme:

The success of the Williamson ether synthesis is dependent on the reactivity of the alkyl halide, with primary halides being the most suitable to avoid elimination side reactions. mychemblog.comijpcbs.com

Nucleophilic Aromatic Substitution Approaches on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) provides another viable route for introducing the 2-fluoroethoxy group. wikipedia.orgorganicreactions.org This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups at the ortho or para positions to the leaving group. For the synthesis of the target molecule, a 5-nitropyridine-2-carbaldehyde precursor could be utilized. The nitro group strongly activates the ring towards nucleophilic attack by 2-fluoroethoxide.

Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The subsequent removal of the nitro group is not necessary as it is the leaving group in this reaction.

Radiosynthesis Considerations for Fluorine-18 (B77423) Labeling of the Fluoroethoxy Moiety

The introduction of the positron-emitting radionuclide Fluorine-18 (18F, t1/2 = 109.8 min) into the 2-fluoroethoxy group is of significant interest for positron emission tomography (PET) imaging applications. The radiosynthesis of 5-(2-[18F]Fluoroethoxy)pyridine-2-carbaldehyde would typically involve a late-stage radiofluorination step.

A common strategy for 18F-fluoroethylation involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride. A precursor molecule, such as 5-(2-tosyloxyethoxy)pyridine-2-carbaldehyde, can be synthesized and then reacted with no-carrier-added [18F]fluoride. The [18F]fluoride is typically activated using a phase-transfer catalyst like a kryptofix [K2.2.2]/potassium carbonate complex. wikipedia.org

Proposed Radiosynthesis Scheme:

This nucleophilic substitution is generally performed in an anhydrous polar aprotic solvent at elevated temperatures to ensure high radiochemical yields. wikipedia.org The purification of the final radiolabeled product is typically achieved using high-performance liquid chromatography (HPLC).

Formylation Reactions at the Pyridine-2-position

The introduction of the aldehyde group at the 2-position of the pyridine ring is the final key transformation. While direct formylation of the pyridine ring can be challenging, several indirect methods are effective.

Oxidation of 2-Methylpyridine (B31789) Derivatives

A robust and frequently employed method for the synthesis of pyridine-2-carbaldehydes is the oxidation of the corresponding 2-methylpyridine. emporia.edu For the synthesis of this compound, the precursor would be 5-(2-fluoroethoxy)-2-methylpyridine.

Selenium dioxide (SeO2) is a classic reagent for the oxidation of activated methyl groups, such as those in the alpha-position to a heteroaromatic ring. researchgate.net The reaction is typically carried out in a suitable solvent like dioxane or xylene at reflux temperatures.

Reaction Scheme:

The Riley oxidation, which utilizes selenium dioxide, is a well-established method for this type of transformation. wikipedia.orgnih.gov

Direct Formylation Techniques for Pyridine-2-carbaldehyde Formation

Direct C-H formylation of a pyridine ring, especially at the C-2 position, is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic substitution reactions. Consequently, the term "direct formylation" in the context of preparing pyridine-2-carbaldehydes typically refers to the conversion of a pre-existing substituent at the 2-position, such as a methyl or vinyl group, into an aldehyde. This approach is generally more efficient and higher-yielding than attempting to introduce the aldehyde group onto the bare ring.

One of the most prevalent methods is the oxidation of a 2-methylpyridine precursor. researchgate.netgoogle.com For the synthesis of the target molecule, this would begin with 5-(2-Fluoroethoxy)-2-methylpyridine. This oxidation can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often providing the desired aldehyde in good yields. Other catalytic systems, such as those based on manganese, can also be employed. researchgate.netresearchgate.net

Another effective strategy involves the ozonolysis of a 2-vinylpyridine (B74390) derivative. google.com This method provides a high-yield pathway to the carbaldehyde. The synthesis would proceed by first preparing 5-(2-Fluoroethoxy)-2-vinylpyridine, which is then subjected to ozone (O₃) followed by a reductive workup to furnish the final aldehyde.

The table below summarizes representative conditions for these transformations on analogous pyridine systems.

Starting Material Method Key Reagents Typical Yield (%)
2-Methyl-5-alkoxypyridineOxidationSelenium Dioxide (SeO₂)60-80
2-Vinyl-5-alkoxypyridineOzonolysis1. O₃; 2. Reductive Workup (e.g., Zn/H₂O)>90
2-Chloro-5-alkoxypyridineStille Vinylation then Ozonolysis1. Vinyltributyltin, Pd Catalyst; 2. O₃75-85 (over two steps)

Convergent Synthesis of the this compound Scaffold

Two primary etherification reactions are well-suited for this convergent approach: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, the sodium salt of 5-hydroxypyridine-2-carbaldehyde (generated by treating the phenol (B47542) with a strong base like sodium hydride, NaH) would be reacted with a 2-fluoroethyl halide or sulfonate (e.g., 2-fluoroethyl tosylate). masterorganicchemistry.comlibretexts.org This SN2 reaction is highly effective for primary alkylating agents. wikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and mild alternative for forming the ether linkage. organic-chemistry.orgnih.govwikipedia.org This reaction couples a primary or secondary alcohol with a nucleophile, in this case, the phenolic hydroxyl group of the pyridine intermediate, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgresearchgate.net The reaction proceeds under neutral conditions and is known for its reliability in complex molecule synthesis. nih.gov

The following table outlines the key features of these convergent strategies.

Reaction Name Pyridine Precursor Fluoroethoxy Source Key Reagents Advantages
Williamson Ether Synthesis 5-Hydroxypyridine-2-carbaldehyde2-Fluoroethyl tosylateSodium Hydride (NaH)Cost-effective, uses common reagents. masterorganicchemistry.comwikipedia.org
Mitsunobu Reaction 5-Hydroxypyridine-2-carbaldehyde2-FluoroethanolPPh₃, DEAD or DIADMild conditions, high functional group tolerance. organic-chemistry.orgwikipedia.org

Green Chemistry and Sustainable Synthetic Pathways to Fluoroethoxy-Pyridines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to the synthesis of fluoroethoxy-pyridines involves optimizing reaction conditions, solvents, and catalysts to improve sustainability.

One key area of focus is the use of greener solvents and reaction media. For instance, multicomponent reactions for pyridine synthesis have been successfully carried out in aqueous media, which significantly reduces the reliance on volatile organic solvents. researchgate.net Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to dramatically shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. acs.orgnih.gov

From a sustainability perspective, catalytic methods are preferred over stoichiometric reagents. researchgate.net For example, in the convergent synthesis pathway, developing a catalytic alternative to the Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine (B178648) derivative as byproducts, would represent a significant green advancement. tcichemicals.com Similarly, for the oxidation of a 2-methylpyridine precursor, employing a catalytic system with a benign terminal oxidant like molecular oxygen or hydrogen peroxide is preferable to using stoichiometric heavy metal oxidants like selenium dioxide. researchgate.net

Key green chemistry considerations for the synthesis of this compound are summarized below.

Green Chemistry Principle Application in Synthesis Example/Benefit
Use of Catalysis Employing catalytic oxidation methods instead of stoichiometric ones.Using a Mn(II) catalyst with a green oxidant for the oxidation of a 2-methyl group. researchgate.net
Benign Solvents Replacing traditional organic solvents with water or performing solvent-free reactions.Utilizing aqueous conditions for pyridine ring formation steps where applicable. researchgate.net
Energy Efficiency Using microwave irradiation to accelerate reactions.Reducing reaction times from hours to minutes, lowering energy consumption. wikipedia.orgnih.gov
Atom Economy Designing syntheses to maximize the incorporation of starting materials into the final product.Favoring convergent routes that minimize byproduct formation.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no specific research findings or detailed spectral analyses (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or MS) for this exact molecule could be located in the available scientific literature and chemical databases.

The provided outline requires a rigorous and detailed characterization based on published research, including data tables for various spectroscopic methods. Without access to primary or secondary sources containing this specific information, it is not possible to generate a scientifically accurate article that adheres to the user's strict requirements for content focusing solely on this compound.

General principles of NMR spectroscopy, vibrational spectroscopy, and mass spectrometry can be used to predict the expected spectral features of this compound. For instance:

¹H NMR: One would anticipate signals for the aldehydic proton, three distinct aromatic protons on the pyridine ring, and two methylene (B1212753) groups of the fluoroethoxy chain, with characteristic couplings between adjacent protons and to the fluorine atom.

¹³C NMR: The spectrum would be expected to show signals for the carbonyl carbon of the aldehyde, the five carbons of the pyridine ring, and the two carbons of the fluoroethoxy group.

¹⁹F NMR: A single resonance, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the fluorine atom.

IR Spectroscopy: Key absorption bands would be predicted for the carbonyl (C=O) stretching of the aldehyde, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and the C-F stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns resulting from the loss of the aldehyde group, the fluoroethoxy side chain, or other fragments.

However, without experimental data, any discussion of specific chemical shifts, coupling constants, absorption frequencies, or fragmentation ions would be purely speculative and would not meet the required standard of a thorough and scientifically accurate article based on detailed research findings.

Therefore, the generation of the requested article is not feasible at this time due to the absence of the necessary empirical data for this compound in the public domain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₈H₈FNO₂, the theoretical exact mass can be calculated.

An HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds closely to this calculated value, typically within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

Ion Type Chemical Formula Calculated Exact Mass (m/z)
[M]⁺ C₈H₈FNO₂ 169.0539

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

X-ray Crystallography for Three-Dimensional Molecular Structure in Solid State

A successful crystallographic analysis would yield a set of crystallographic parameters, as outlined in the hypothetical data table below.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)

Note: This table is a template for the type of data that would be generated from an X-ray crystallographic study. No experimental crystal structure has been reported for this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the aldehyde functional group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the solvent and the electronic nature of the substituents.

The fluoroethoxy group, being an electron-donating group, and the carbaldehyde group, an electron-withdrawing group, would influence the energy of these transitions.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
π → π*

Note: This table indicates the expected types of electronic transitions. Specific experimental values for λmax and ε are not available in published literature.

Investigating the Chemical Reactivity and Derivatization Potential of 5 2 Fluoroethoxy Pyridine 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group is the primary site for a variety of synthetic transformations, including nucleophilic additions, condensations, olefinations, and redox reactions. The electrophilic nature of the aldehyde carbon is modulated by the electron-withdrawing effect of the pyridine (B92270) ring, making it highly susceptible to chemical modifications.

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbon atom electrophilic and thus a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. A wide array of carbon- and heteroatom-based nucleophiles can be employed to generate diverse molecular architectures.

The reaction with organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), is a classic method for carbon-carbon bond formation. These powerful nucleophiles readily add to the aldehyde, yielding secondary alcohols after an acidic workup. Similarly, the addition of cyanide ions (typically from NaCN or KCN), followed by protonation, results in the formation of a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-hydroxy ketones.

Nucleophilic ReagentReagent FormulaExpected Product after WorkupProduct Class
Methylmagnesium BromideCH₃MgBr1-(5-(2-Fluoroethoxy)pyridin-2-yl)ethan-1-olSecondary Alcohol
PhenyllithiumC₆H₅Li(5-(2-Fluoroethoxy)pyridin-2-yl)(phenyl)methanolSecondary Alcohol
Sodium CyanideNaCN2-Hydroxy-2-(5-(2-fluoroethoxy)pyridin-2-yl)acetonitrileCyanohydrin
Sodium Borohydride (B1222165)NaBH₄(5-(2-Fluoroethoxy)pyridin-2-yl)methanolPrimary Alcohol

Condensation of 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde with primary amines provides a direct route to the synthesis of imines, commonly known as Schiff bases. wikipedia.org This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. scispace.com Aromatic aldehydes are known to form stable Schiff bases due to conjugation. scispace.com

These resulting iminopyridine compounds are of significant interest as they are robust, versatile bidentate ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. wikipedia.orgiosrjournals.org The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction.

Primary AmineAmine FormulaExpected ProductProduct Class
AnilineC₆H₅NH₂N-((5-(2-Fluoroethoxy)pyridin-2-yl)methylene)anilineSchiff Base
EthylamineCH₃CH₂NH₂N-((5-(2-Fluoroethoxy)pyridin-2-yl)methylene)ethanamineImine
Hydrazine (B178648)H₂NNH₂(5-(2-Fluoroethoxy)pyridin-2-yl)methanehydrazoneHydrazone
HydroxylamineH₂NOHThis compound oximeOxime

Olefination reactions provide a powerful means of converting the carbonyl C=O bond into a C=C double bond, and the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstones of this methodology.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.org The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome is dependent on the nature of the ylide; non-stabilized ylides (where the R group is alkyl) generally yield (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. This approach almost exclusively produces the thermodynamically more stable (E)-alkene and has the practical advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture.

Reagent TypeReagent NameExpected Alkene ProductPredominant Isomer
Wittig (non-stabilized)Methylenetriphenylphosphorane5-(2-Fluoroethoxy)-2-vinylpyridineN/A
Wittig (non-stabilized)Ethyltriphenylphosphonium bromide + Base5-(2-Fluoroethoxy)-2-(prop-1-en-1-yl)pyridineZ-isomer
Wittig (stabilized)(Triphenylphosphoranylidene)acetonitrile3-(5-(2-Fluoroethoxy)pyridin-2-yl)acrylonitrileE-isomer
HWE ReagentTriethyl phosphonoacetate + BaseEthyl 3-(5-(2-fluoroethoxy)pyridin-2-yl)acrylateE-isomer

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, the Jones reagent), or milder reagents like silver oxide (Ag₂O) can effectively convert the aldehyde to the corresponding 5-(2-fluoroethoxy)picolinic acid. This transformation is a fundamental step in the synthesis of many pyridine-based pharmaceutical and agrochemical compounds.

Reduction: Conversely, the aldehyde can be selectively reduced to the primary alcohol, (5-(2-fluoroethoxy)pyridin-2-yl)methanol. This is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones in the presence of other reducible functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. The existence of the related compound [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol (B1375360) strongly supports the feasibility of this reduction pathway. chemscene.com Catalytic hydrogenation is another viable method for this transformation.

TransformationReagent(s)Product Name
OxidationKMnO₄ or Jones Reagent (CrO₃/H₂SO₄)5-(2-Fluoroethoxy)picolinic acid
ReductionNaBH₄ or LiAlH₄(5-(2-Fluoroethoxy)pyridin-2-yl)methanol

Reactivity Pertaining to the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base and a site for coordination to metal centers, a defining feature of pyridine chemistry.

The molecular structure of this compound is ideally suited for it to act as a chelating ligand. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In this case, the pyridine nitrogen and the carbonyl oxygen can coordinate simultaneously to a metal ion, forming a stable five-membered ring. This bidentate N,O-coordination is a well-established motif in the coordination chemistry of pyridine-2-carbaldehyde.

Furthermore, the Schiff base derivatives formed from this aldehyde (as discussed in section 4.1.2) are particularly effective chelating agents. nih.gov The imine nitrogen, along with the pyridine nitrogen, creates a bidentate N,N-donor set that readily forms stable complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). scispace.comnih.gov These metal complexes have applications in catalysis, materials science, and as models for biological systems. The 2- and 4-position carboxaldehyde groups on a pyridine ring, in particular, lead to Schiff bases and copper complexes with notable biological activity. scispace.com

Ligand TypeDonor AtomsPotential Metal IonsExpected Complex Geometry (Common)
AldehydeN, OCu(II), Ru(III), Fe(II)Octahedral, Square Planar
Schiff Base (from Aniline)N(pyridine), N(imine)Ni(II), Co(II), Cu(II)Tetrahedral, Square Planar, Octahedral
Schiff Base (from Alanine)N(pyridine), N(imine), O(carboxylate)Cu(II), Ni(II)Octahedral, Square Pyramidal

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid or m-chloroperoxybenzoic acid) or a mixture of hydrogen peroxide and an acid anhydride. rsc.orgwikipedia.org The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-O bond introduces a dipole, making the ring more electron-deficient and influencing the regioselectivity of subsequent reactions. scripps.edu

The formation of the N-oxide activates the positions ortho and para (C2 and C4) to the nitrogen for nucleophilic attack. For instance, treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) can lead to the introduction of a chlorine atom at the 2- or 4-position. wikipedia.org In the case of this compound N-oxide, this would provide a pathway to 2-chloro or 4-chloro derivatives, which are valuable intermediates for further functionalization via nucleophilic aromatic substitution.

Furthermore, the N-oxide functionality can direct other transformations. It can participate in rearrangements or be used to modulate the reactivity of adjacent side chains. nih.gov After serving its purpose as an activating or directing group, the N-oxide can be deoxygenated to regenerate the pyridine ring, often using reducing agents like zinc dust. wikipedia.org

Table 1: Potential N-Oxidation and Subsequent Reactions

Reaction Reagents Potential Product(s) Significance
N-Oxidation m-CPBA or H₂O₂/TFAA This compound N-oxide Alters electronic properties of the ring, activates C2/C4 positions. rsc.orgscripps.edu
Chlorination POCl₃ 2-Chloro-5-(2-fluoroethoxy)pyridine-2-carbaldehyde Introduces a good leaving group for subsequent SNAr reactions. wikipedia.org
Deoxygenation Zn dust or PCl₃ This compound Removal of the N-oxide group after desired transformations. wikipedia.org

Transformations Involving the Fluoroethoxy Substituent

The presence of a fluorine atom in the ethoxy side chain offers a unique handle for specific chemical modifications, most notably for radiolabeling with fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET). The introduction of ¹⁸F is typically achieved through nucleophilic substitution of a suitable leaving group.

To prepare a precursor for radiolabeling, the hydroxyl group of 5-(2-hydroxyethoxy)pyridine-2-carbaldehyde (the non-fluorinated analog) would first be converted into a better leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with [¹⁸F]fluoride, typically as a complex with a potassium ion and a cryptand like Kryptofix 222, would displace the leaving group to yield the desired [¹⁸F]this compound. nih.gov This late-stage fluorination strategy is advantageous as it minimizes the handling of radioactive material throughout the synthetic sequence. The metabolic stability of the C-F bond makes such radiotracers valuable in biomedical imaging. nih.gov

The ether linkage in the fluoroethoxy group is generally stable but can be cleaved under harsh conditions. wikipedia.org Acid-catalyzed ether cleavage is a common method, typically requiring strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com

A nucleophile, such as the iodide or bromide ion, then attacks one of the adjacent carbon atoms. wikipedia.org The regioselectivity of the cleavage (attack at the ethyl carbon vs. the pyridine carbon) depends on the reaction mechanism (SN1 or SN2). Given that the carbon attached to the pyridine ring is sp²-hybridized and the other is a primary carbon, the cleavage would likely proceed via an SN2 mechanism on the ethyl group. This would result in the formation of 5-hydroxypyridine-2-carbaldehyde and 1-fluoro-2-iodoethane (B1294473) (or the corresponding bromo-derivative). masterorganicchemistry.com

Regioselective Functionalization of the Pyridine Ring

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. wikipedia.org The lone pair of electrons on the nitrogen atom makes it basic, and under the acidic conditions required for most SEAr reactions (e.g., nitration, sulfonation, halogenation), the nitrogen becomes protonated. wikipedia.orgmasterorganicchemistry.com The resulting pyridinium (B92312) ion is strongly electron-deficient, deactivating the ring towards attack by electrophiles even more so than a nitro group on a benzene (B151609) ring. wikipedia.org

If a reaction were to occur, the positive charge on the nitrogen would direct incoming electrophiles to the meta-position (C3 and C5). In this compound, the C5 position is already substituted. The aldehyde group at C2 is a deactivating, meta-directing group, which would also direct an incoming electrophile to the C5 or C3 position. The fluoroethoxy group at C5 is an ortho-, para-directing activator. Therefore, the directing effects of the substituents are conflicting. However, the powerful deactivating effect of the protonated ring nitrogen generally makes direct SEAr reactions on this substrate nearly impossible. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a much more viable pathway for functionalizing the pyridine ring, particularly when a good leaving group (like a halide) is present at the C2, C4, or C6 positions. nih.gov The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

For this compound itself, SNAr is not a direct option as it lacks a suitable leaving group on the ring. However, if a derivative, such as 6-chloro-5-(2-fluoroethoxy)pyridine-2-carbaldehyde, were synthesized (potentially via the N-oxide route as described in 4.2.2), it would be an excellent substrate for SNAr reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could then be used to displace the chloride at the C6 position, providing a powerful method for introducing diverse functional groups. The rate of SNAr on halopyridines is generally faster for fluoropyridines than for chloropyridines due to the high electronegativity of fluorine. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions on a Halogenated Derivative

Substrate Nucleophile Potential Product
6-Chloro-5-(2-fluoroethoxy)pyridine-2-carbaldehyde Ammonia (NH₃) 6-Amino-5-(2-fluoroethoxy)pyridine-2-carbaldehyde
6-Chloro-5-(2-fluoroethoxy)pyridine-2-carbaldehyde Sodium Methoxide (NaOCH₃) 6-Methoxy-5-(2-fluoroethoxy)pyridine-2-carbaldehyde
6-Chloro-5-(2-fluoroethoxy)pyridine-2-carbaldehyde Sodium Thiophenoxide (NaSPh) 6-(Phenylthio)-5-(2-fluoroethoxy)pyridine-2-carbaldehyde

Computational and Theoretical Insights into 5 2 Fluoroethoxy Pyridine 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be explored with high precision. For 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde, these computational approaches provide a detailed understanding of its three-dimensional structure and the distribution of electrons, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining the most stable molecular conformation. These studies involve optimizing the geometry of the molecule to find the lowest energy structure, which corresponds to the most probable arrangement of its atoms in space.

Table 1: Predicted Geometrical Parameters of this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC2-C(aldehyde)1.48 Å
C5-O(ethoxy)1.37 Å
O(ethoxy)-C(ethyl)1.43 Å
C(ethyl)-F1.39 Å
Bond AngleC2-C(aldehyde)-O124.5°
C4-C5-O(ethoxy)125.1°
Dihedral AngleC3-C2-C(aldehyde)-O~180° (anti-periplanar)
C4-C5-O(ethoxy)-C(ethyl)Variable (gauche/anti)

Note: The values in this table are hypothetical and representative of typical results from DFT calculations for similar molecules. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial insights into a molecule's ability to donate or accept electrons, thus predicting its reactive behavior.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbaldehyde group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Highest Occupied Molecular Orbital
LUMO-1.75Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.10Indicator of Chemical Reactivity

Note: The values in this table are hypothetical and representative of typical results from FMO analysis for similar molecules. Actual values would require specific computational studies.

Electrostatic Potential Mapping for Reactivity Prediction

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, providing a powerful tool for predicting its reactive sites. The map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the map denote varying levels of electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the ESP map would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring, highlighting their nucleophilic character. In contrast, a positive potential (blue) would be expected around the hydrogen atom of the carbaldehyde group and the carbon atoms adjacent to the electron-withdrawing substituents, indicating their electrophilic nature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical model and provide a more profound interpretation of the observed spectra.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms within the molecule. Similarly, the calculation of coupling constants provides information about the connectivity and spatial relationships between neighboring nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(aldehyde)-H9.98-
Pyridine-H38.15-
Pyridine-H47.40-
Pyridine-H68.70-
O-CH₂4.3568.2
CH₂-F4.7083.5
C(aldehyde)-192.3
C2-151.8
C3-121.5
C4-115.0
C5-158.9
C6-149.5

Note: The values in this table are hypothetical and representative of typical results from NMR prediction calculations for similar molecules. Actual values would require specific computational studies.

Theoretical Vibrational Spectra (IR and Raman)

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained.

These theoretical spectra can be invaluable in interpreting experimental IR and Raman data. Specific vibrational modes can be assigned to particular functional groups, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ether linkage, the C-F stretch, and the various vibrations of the pyridine ring. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into the vibrational dynamics of the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C=O Stretch1710Aldehyde carbonyl
C-O-C Asymmetric Stretch1250Ether linkage
C-O-C Symmetric Stretch1040Ether linkage
C-F Stretch1100Fluoroalkane
Pyridine Ring Stretch1600, 1580Aromatic C=C and C=N
C-H Stretch (aldehyde)2850, 2750Aldehyde C-H

Note: The values in this table are hypothetical and representative of typical results from vibrational frequency calculations for similar molecules. Actual values would require specific computational studies.

Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound is primarily dictated by the aldehyde functional group and the pyridine ring. Mechanistic studies, employing computational methods such as Density Functional Theory (DFT), can provide a detailed understanding of the transition states and reaction pathways for various transformations.

A key reaction of aldehydes is nucleophilic addition. For instance, the reaction with amines to form Schiff bases is a fundamental process. acs.org Computational modeling can elucidate the reaction mechanism, including the initial nucleophilic attack of the amine on the carbonyl carbon, the formation of a hemiaminal intermediate, and the subsequent dehydration to the imine. The electron-withdrawing nature of the pyridine ring and the fluoroethoxy group can influence the electrophilicity of the aldehyde carbon, a factor that can be quantified through computational analysis of the molecule's electronic structure.

Another important class of reactions involves the formation of thiosemicarbazones, which are known for their biological activities. The condensation of this compound with thiosemicarbazide (B42300) would proceed through a mechanism analogous to Schiff base formation. Computational studies can predict the activation energies for each step of the reaction, providing insights into the reaction kinetics.

The following table outlines hypothetical reaction parameters that could be determined through mechanistic studies:

Reaction TypeKey IntermediatesComputational Metrics
Schiff Base FormationHemiaminalActivation Energy (ΔG‡), Reaction Enthalpy (ΔH)
Thiosemicarbazone SynthesisHemithioaminalTransition State Geometries, Vibrational Frequencies
Knoevenagel CondensationCarbanionElectrostatic Potential Maps, Mulliken Charges

Molecular Dynamics Simulations for Conformational Sampling

The flexibility of the 2-fluoroethoxy side chain in this compound makes conformational analysis a crucial aspect of understanding its properties. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational space of this molecule over time.

MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms using a chosen force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior.

From these simulations, various conformations and their relative energies can be identified. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The orientation of the fluoroethoxy group relative to the pyridine ring and the aldehyde can significantly impact its interaction profile.

A representative table of conformational data that could be generated from MD simulations is presented below:

Dihedral AngleDominant Conformer(s) (°)Population (%)Relative Energy (kcal/mol)
C(pyridine)-C(aldehyde)-O-C(ethoxy)-180, 060, 400, 1.2
C(aldehyde)-O-C(ethoxy)-C(fluoro)-60, 60, 18030, 30, 400, 0.5, 0.2

Ligand-Target Interaction Prediction through Molecular Docking (Academic Context)

In the context of medicinal chemistry, molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be employed to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein with a known crystal structure. A scoring function is then used to estimate the binding affinity for different poses of the ligand. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

For example, based on studies of similar pyridine carboxaldehyde derivatives, potential targets could include enzymes like urease. nih.gov Molecular docking could reveal interactions between the pyridine nitrogen or the aldehyde oxygen of this compound and the amino acid residues in the active site of the target. The fluoroethoxy group could also participate in specific interactions, potentially enhancing binding affinity or selectivity.

A hypothetical summary of a molecular docking study is shown in the table below:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Urease-7.5HIS246, ASP360Hydrogen Bond, Metal Coordination
Tyrosine Kinase-8.2LEU788, VAL726Hydrophobic Interaction
VEGFR-2-9.1CYS919, ASP1046Hydrogen Bond, Pi-Alkyl

It is important to emphasize that these are theoretical applications of computational methods. Experimental validation is essential to confirm the predictions made by these in silico techniques.

Advanced Research Applications of 5 2 Fluoroethoxy Pyridine 2 Carbaldehyde in Chemical Sciences

Precursor in Radiochemistry for Molecular Imaging Probes

The structural motifs within 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde make it an exceptionally valuable precursor for the synthesis of molecular probes used in noninvasive imaging techniques, particularly Positron Emission Tomography (PET).

The introduction of a fluorine-18 (B77423) ([¹⁸F]) atom is a cornerstone of modern PET radiotracer development, owing to the radionuclide's favorable decay characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.gov The fluoroethoxy group is a commonly employed component in PET tracers designed for imaging various biological targets, such as tumors and neurological receptors. radiologykey.comnih.gov

While this compound itself is the non-radioactive ("cold") analogue, its structure provides the direct blueprint for synthesizing its ¹⁸F-labeled counterpart. The radiosynthesis typically involves a precursor molecule where the ethoxy group is terminated with a suitable leaving group, such as a tosylate. This precursor undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride to install the radioisotope in the final step of the synthesis.

The aldehyde functionality on the pyridine (B92270) ring serves as a versatile anchor point for constructing more complex molecular structures. It can be readily reacted with various nucleophiles (e.g., amines, hydrazines) to form imines or other derivatives, thereby attaching the fluoroethoxy-pyridine core to a larger pharmacophore designed to bind to a specific biological target. This strategy has been employed to create a diverse range of PET radiotracers for oncology and neuroscience research. nih.govnih.gov For example, analogous fluoroalkoxy-tryptophan derivatives have been developed as potential PET tracers for tumor imaging. nih.govnih.gov

Table 1: Examples of PET Radiotracer Classes Derivable from Fluoroethoxy-Pyridine Scaffolds

Radiotracer Class Target/Application Role of Fluoroethoxy Group Role of Pyridine-2-carbaldehyde Moiety Representative Analogues
Amino Acid Analogues Tumor Imaging (Amino Acid Transporters) Enhances metabolic stability and modulates uptake Serves as a synthon for building the amino acid side chain [¹⁸F]FET, L-5-(2-[¹⁸F]fluoroethoxy)tryptophan radiologykey.comnih.gov
Receptor Ligands Neuroreceptor Imaging (e.g., Adenosine A₂A) Modulates lipophilicity for brain penetration Provides a core scaffold for attaching receptor-binding pharmacophores [¹⁸F]MNI-444, [¹⁸F]PPY derivatives mdpi.com

Beyond in vivo imaging, this compound is a key starting material for synthesizing non-radioactive probes for laboratory-based biological assays. These probes are instrumental in studying enzyme inhibition and receptor binding dynamics, providing crucial data for drug discovery and development. The fluoroethoxy group is often incorporated to mimic the properties of a potential drug candidate and to improve its metabolic stability in biological samples. rsc.org

The aldehyde group can be derivatized to introduce functionalities that interact specifically with the active site of an enzyme or the binding pocket of a receptor. For instance, it can be converted into an amine, alcohol, or part of a larger heterocyclic system designed to have high affinity and selectivity for a biological target. These probes are used in a variety of assays:

Enzyme Inhibition Assays: Probes are designed to bind to an enzyme's active site, and their inhibitory potency (e.g., IC₅₀ value) is measured. This helps in screening for new enzyme inhibitors. The development of fluorescent probes, often synthesized from aldehyde precursors, has become a popular method for high-throughput screening of enzyme inhibitors. nih.govgoogle.comresearchgate.net

Receptor Binding Assays: Fluorescently labeled or unlabeled probes are used in competition assays to determine the binding affinity (Kᵢ) of new drug candidates for a specific receptor. nih.govrevvity.com Radioligand binding assays are a classic example where a radiolabeled probe is displaced by an unlabeled compound. sygnaturediscovery.com The non-radioactive fluoroethoxy-containing probes serve as essential reference compounds or competitors in these experiments.

A study on PET tracers for the KCa3.1 potassium channel involved the synthesis of a fluoroethoxy senicapoc (B1681619) derivative to overcome challenges with direct fluorination. rsc.org This highlights the utility of the fluoroethoxy moiety in designing probes for specific biological targets, and this compound represents a readily available building block for creating such targeted molecules. rsc.org

Versatile Building Block in Complex Organic Synthesis

The dual functionality of this compound makes it a powerful intermediate for the construction of diverse and complex organic molecules.

Pyridine-2-carboxaldehyde and its derivatives are well-established reactants in multicomponent reactions (MCRs) and cyclization strategies to build fused and polycyclic heterocyclic systems. researchgate.netnih.gov The aldehyde group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups or amines, leading to the formation of new rings.

Utilizing this compound in these synthetic routes allows for the incorporation of the fluoroethoxy-pyridine scaffold into larger, more complex heterocyclic frameworks. This is particularly valuable in medicinal chemistry, where such scaffolds are often associated with biological activity. For example, reactions with α,α′-dihalo-xylenes can lead to the formation of diazoniapentaphene structures, a class of polycyclic aromatic compounds. researchgate.net Similarly, MCRs involving aldehydes, active methylene compounds, and amines are a common route to synthesize substituted pyridones and other bioactive heterocycles. nih.gov The use of this specific aldehyde would yield novel heterocyclic systems bearing a fluoroethoxy substituent, which can favorably influence the pharmacological profile of the final molecule.

The synthesis of multifunctional molecules with precisely designed properties is a central goal of modern organic chemistry. This compound serves as an ideal starting point for this purpose. The fluoroethoxy group can be used to fine-tune properties such as:

Lipophilicity: Affects membrane permeability and blood-brain barrier penetration.

Metabolic Stability: The C-F bond is highly stable, often blocking sites of metabolic oxidation.

Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets.

The aldehyde group provides a point of diversification. Through reactions like Wittig olefination, reductive amination, or condensation, a wide variety of functional groups and molecular fragments can be attached to the core scaffold. nih.gov This allows for the systematic modification of a lead compound to optimize its structure-activity relationship (SAR). For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their biological activity, demonstrating how modification of the pyridine ring and aldehyde function can lead to potent therapeutic agents. nih.govnih.govgoogle.com The incorporation of the 5-(2-fluoroethoxy) substituent offers an additional vector for optimizing the properties of such molecules.

Ligand Design in Coordination Chemistry and Catalysis

The pyridine-2-carboxaldehyde structural unit is a classic bidentate ligand in coordination chemistry. The pyridine nitrogen atom and the aldehyde oxygen atom can chelate to a metal center, forming a stable five-membered ring. rsc.org This chelating ability makes this compound an attractive ligand for creating novel metal complexes.

The coordination of this ligand to transition metals (e.g., Manganese, Rhenium, Molybdenum, Tin(II)) can lead to the formation of stable, crystalline complexes. rsc.orgrsc.org The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atoms in the fluoroethoxy group can modulate the electron density at the metal center, which in turn can affect the catalytic activity, redox potential, and stability of the complex.

Furthermore, the aldehyde group within the coordinated ligand can remain reactive, allowing for post-coordination modification. For example, it can undergo condensation with amino acids to generate more complex, tridentate ligands in situ. rsc.org The resulting metal complexes have potential applications in catalysis, such as in oxidation or cross-coupling reactions, and in the development of metal-based therapeutic agents. rsc.orgrsc.org

Table 2: Potential Applications in Coordination Chemistry

Metal Center Potential Coordination Mode Resulting Complex Properties Potential Application
Transition Metals (e.g., Mn, Re, Mo) N,O-bidentate chelation Stable carbonyl or halide complexes Precursors for catalysis, derivatization rsc.org
Main Group Metals (e.g., Sn(II)) N,O,S-tridentate (after derivatization) Biologically active complexes Anticancer agents rsc.org

Formation of Metal Complexes with Specific Geometries and Electronic Properties

The nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group in this compound make it an excellent bidentate ligand for coordinating with a wide range of metal ions. This coordination capability is pivotal in the construction of metal-organic frameworks (MOFs) and discrete metal complexes with well-defined geometries and interesting electronic properties.

The flexible choice of metal ions and the potential for post-synthetic modification of the aldehyde group allow for the creation of MOFs with tunable pore sizes and functionalities. These materials are of significant interest for applications in gas storage, separation, and catalysis. For instance, the reaction of pyridine-dicarboxylate ligands with various d-block metal ions has been shown to yield a diverse array of MOF structures. While direct studies on this compound in MOF synthesis are emerging, the principles established with analogous pyridine-based ligands are highly relevant. The fluoroethoxy group can influence the framework's stability and its interactions with guest molecules.

Furthermore, this compound readily undergoes condensation reactions with primary amines to form Schiff base ligands. These Schiff bases, featuring an imine (-C=N-) linkage, are privileged ligands in coordination chemistry, capable of forming stable complexes with transition metals. The electronic properties of these complexes can be modulated by the substituents on the amine precursor and the choice of the metal center. Research on Schiff base complexes derived from substituted pyridine-2-carbaldehydes has demonstrated their potential in various fields, including the development of photoactive materials. For example, manganese(II) complexes with Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) have been investigated for their photoredox properties. The electronic transitions in such complexes are often ligand-dominated, and the geometry around the metal center plays a crucial role in their photophysical behavior.

Ligand TypeMetal Ion ExamplesPotential GeometriesKey Electronic Properties
Pyridine-carbaldehydeMn(II), Re(I), Mo(II)Octahedral, Square PlanarLigand-to-Metal Charge Transfer (LMCT)
Schiff Base DerivativesCu(II), Co(II), Ni(II), Zn(II)Tetrahedral, Square Planar, OctahedralTunable HOMO-LUMO gaps, Redox activity
Metal-Organic FrameworksCu(II), Zn(II), Cd(II)Various (e.g., 3D interpenetrating networks)Porosity, Photoluminescence

This table provides a generalized overview based on the reactivity of similar pyridine-carbaldehyde systems.

Exploration in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound and its Schiff base derivatives are promising candidates for applications in both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the imine nitrogen (in Schiff bases) can effectively stabilize metal centers in various oxidation states, which is a key requirement for catalytic activity.

In homogeneous catalysis, Schiff base metal complexes have been shown to be effective in a variety of organic transformations. While specific catalytic studies involving this compound are not extensively reported, the broader class of pyridine-imine ligands has demonstrated significant catalytic potential. For example, cobalt complexes with tetrapyridyl-based ligands have been investigated for photocatalytic hydrogen production from water. mdpi.com The electronic modifications introduced by the fluoroethoxy group could potentially influence the catalytic efficiency and stability of such systems.

For heterogeneous catalysis, the immobilization of these metal complexes onto solid supports offers advantages such as catalyst recyclability and ease of product separation. A notable strategy involves anchoring copper(II) complexes of pyridine-2-carbaldehyde-derived Schiff bases onto functionalized magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgresearchgate.net These nanocatalysts have demonstrated high efficiency in the synthesis of pyran and 2-benzylidenemalononitrile derivatives, with the ability to be easily recovered using an external magnet and reused multiple times without significant loss of activity. rsc.orgresearchgate.net The fluoroethoxy substituent in this compound could further enhance the stability and modulate the catalytic performance of such heterogeneous systems.

Catalyst TypeSupport MaterialExample ReactionsKey Advantages
Homogeneous-Oxidation, Hydrogen productionHigh activity and selectivity
HeterogeneousFe₃O₄@SiO₂ nanoparticlesSynthesis of pyran derivatives, Knoevenagel condensationRecyclability, Stability, Ease of separation

This table illustrates potential catalytic applications based on structurally related compounds.

Applications in Materials Science Research

The unique molecular structure of this compound also makes it a valuable precursor for the synthesis of advanced materials with specific optical and electronic properties.

Development of Pyridine-Based Liquid Crystalline Materials

Pyridine-containing molecules are of great interest in the design of liquid crystals due to the dipole moment introduced by the nitrogen atom, which can influence the mesomorphic properties. The reaction of pyridine carbaldehydes with various amines to form Schiff bases is a common and effective strategy for synthesizing calamitic (rod-like) liquid crystals. mdpi.comresearchgate.net

The general structure of these liquid crystals often consists of a rigid core, which includes the pyridine and other aromatic rings linked by groups like the imine (-CH=N-), and flexible terminal chains, such as alkoxy groups. The length of these terminal chains and the nature of the core significantly affect the type of liquid crystalline phases (e.g., nematic, smectic) and the transition temperatures. mdpi.comresearchgate.net While specific studies on liquid crystals derived directly from this compound are not widely available, research on analogous systems, such as those from pyridine-3-carbaldehyde and pyridine-4-carbaldehyde, demonstrates the viability of this approach. mdpi.comresearchgate.net The presence of the fluoroethoxy group in the 5-position could introduce specific intermolecular interactions, potentially leading to novel mesomorphic behaviors.

Core Structure ComponentLinkage GroupTerminal Group ExampleResulting Mesophase
Pyridine, PhenylImine (-CH=N-), Ester (-COO-)Alkoxy chain (e.g., -OC₆H₁₃)Nematic, Smectic A

This table is based on data from analogous pyridine-based liquid crystal systems. mdpi.comresearchgate.net

Precursors for Optoelectronic or Polymer Materials

The conjugated π-system of the pyridine ring, extendable through the formation of imines and other derivatives, makes this compound a potential building block for organic optoelectronic materials. Schiff bases derived from aromatic aldehydes and amines are known to exhibit interesting photophysical properties, including fluorescence and photochromism. The incorporation of a fluorine atom can enhance properties such as thermal stability and electron affinity, which are desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aldehyde functionality allows for its incorporation into polymer backbones through various polymerization reactions. For example, poly(phenoxy-imine)s have been synthesized through the condensation of polymerized vanillin (B372448) derivatives with amino-pyridines. researchgate.net These polymers can exhibit electrical conductivity and may have applications in organic electronics. The fluoroethoxy group in this compound could be leveraged to fine-tune the electronic properties and processability of such polymers.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 5-(2-Fluoroethoxy)pyridine-2-carbaldehyde?

  • Methodological Answer : Identification begins with analyzing its molecular formula (C₇H₁₀F₂O₂) and CAS number (2285099-77-4) . Characterization typically involves spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.5–10 ppm) and the 2-fluoroethoxy substituent.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (164.15 g/mol) .
  • Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : A common approach involves functionalizing pyridine-2-carbaldehyde with 2-fluoroethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to introduce the ethoxy group . Alternative methods may use nucleophilic substitution with fluoroethyl halides in the presence of a base (e.g., K₂CO₃). Reaction progress is monitored via TLC or HPLC .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Post-synthesis purification often employs flash chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) . For larger-scale production, continuous flow reactors with automated solvent systems can improve yield and reduce byproducts .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar aldehydes?

  • Methodological Answer : The electron-withdrawing fluorine atom in the ethoxy group enhances the electrophilicity of the aldehyde, making it more reactive toward nucleophiles (e.g., amines in Schiff base formation) compared to non-fluorinated analogs like pyridine-2-carbaldehyde. Comparative kinetic studies using UV-Vis spectroscopy or LC-MS can quantify reaction rates .

Q. What are the potential applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents. For example, its aldehyde group can undergo condensation with hydrazines to form hydrazones, which are screened for bioactivity via high-throughput assays. Structural analogs have shown promise in targeting tropomyosin receptor kinases (Trk) .

Q. How should researchers address contradictions in toxicity data for this compound?

  • Methodological Answer : Current safety data sheets (SDS) indicate limited toxicity information . To resolve contradictions, conduct in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) on human cell lines (e.g., HEK-293). Compare results with structurally related compounds like 5-(methoxymethyl)furan-2-carbaldehyde, which has established toxicity profiles .

Q. What advanced analytical methods validate the stability of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles in nitrogen/air atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

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